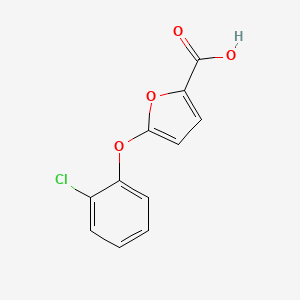

5-(2-Chlorophenoxy)furan-2-carboxylic acid

Description

Contextualization within Furan (B31954) Chemistry

Furan is a five-membered aromatic heterocyclic compound containing one oxygen atom. numberanalytics.com This structure is fundamental to a vast array of organic molecules, both natural and synthetic. ijsrst.comresearchgate.net The aromaticity of the furan ring, arising from the delocalization of six π-electrons, imparts a degree of stability, though it is less aromatic than benzene (B151609). numberanalytics.com Furan and its derivatives are known to undergo various chemical reactions typical of aromatic systems, such as electrophilic aromatic substitution. numberanalytics.com They are significant in organic chemistry as they form the core of many natural products and are utilized as versatile building blocks for synthesizing more complex molecules. numberanalytics.comutripoli.edu.ly

The furan ring can be considered a valuable component in organic synthesis. osi.lv Its derivatives have found applications in diverse fields, including the development of pharmaceuticals, agrochemicals, and advanced materials like polymers. numberanalytics.comresearchgate.net

Significance of Furan-2-carboxylic Acid Derivatives in Academic Research

Furan-2-carboxylic acid, also known as 2-furoic acid, is a key platform chemical that can be derived from biomass sources like furfural (B47365). nih.govglpbio.com The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, making it a valuable starting material for the synthesis of a wide range of derivatives. wiley-vch.de

In academic research, derivatives of furan-2-carboxylic acid are extensively studied for their potential biological activities. These compounds have been investigated for various medicinal applications, including as antibacterial, anti-inflammatory, and anticancer agents. utripoli.edu.ly The modification of the furan-2-carboxylic acid scaffold allows for the fine-tuning of a molecule's properties to enhance its interaction with biological targets. utripoli.edu.ly For instance, research has explored furan-2-carboxylic acid derivatives for their potential in managing type 2 diabetes mellitus by inhibiting gluconeogenesis. nih.gov Furthermore, certain derivatives have been synthesized and evaluated for their antifungal properties against plant pathogens, highlighting their potential in agricultural applications. nih.gov

Overview of Research Directions for Substituted Furan Carboxylic Acids

Current research into substituted furan carboxylic acids is diverse, spanning medicinal chemistry, materials science, and sustainable chemistry.

In the realm of medicinal chemistry , scientists are designing and synthesizing novel furan carboxylic acid derivatives to discover new therapeutic agents. utripoli.edu.lymdpi.com A significant area of focus is the development of compounds with antimicrobial and antiprotozoal activity. utripoli.edu.ly Researchers are also exploring these derivatives as potential treatments for complex diseases by targeting specific enzymes or metabolic pathways. nih.govmdpi.com The general strategy involves modifying the substituents on the furan ring to optimize biological activity and pharmacokinetic properties. nih.gov

In materials science , furan-2,5-dicarboxylic acid (FDCA), a related dicarboxylic acid, has been identified as a crucial renewable building block. wikipedia.org It is considered a green alternative to petroleum-derived terephthalic acid for the production of polyesters like polyethylene (B3416737) furanoate (PEF). researchgate.netresearchgate.net Research is focused on developing efficient catalytic methods for the synthesis of FDCA and other furan dicarboxylic acids from biomass. acs.orgrmit.edu.au The resulting bio-based polymers are being investigated for applications in packaging and other areas, offering a more sustainable alternative to traditional plastics. acs.org

Sustainable chemistry research is also actively exploring greener and more efficient synthetic routes to furan carboxylic acids and their derivatives. acs.orgresearchgate.net This includes the use of biocatalysis and whole-cell mediated synthesis to produce these compounds under milder conditions, reducing the environmental impact of chemical production. researchgate.net The direct carboxylation of furan derivatives using carbon dioxide is another promising avenue being explored to create value-added chemicals from renewable resources. arkat-usa.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7ClO4 |

|---|---|

Molecular Weight |

238.62 g/mol |

IUPAC Name |

5-(2-chlorophenoxy)furan-2-carboxylic acid |

InChI |

InChI=1S/C11H7ClO4/c12-7-3-1-2-4-8(7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) |

InChI Key |

QXSYYBMKPOCACX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(O2)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Chlorophenoxy Furan 2 Carboxylic Acid

Precursor Synthesis Strategies

The synthesis of the target compound logically begins with the formation of a functionalized furan-2-carboxylic acid core, which is then coupled with the chlorophenoxy group. This approach separates the synthesis into two manageable parts: building the furan (B31954) scaffold and then installing the aryloxy substituent.

Routes from Furan-2-carboxylic Acid Scaffolds

The foundational precursor for the target molecule is furan-2-carboxylic acid (also known as 2-furoic acid). This key intermediate is readily synthesized from furfural (B47365), a bulk chemical derived from renewable biomass sources like hemicellulose. arkat-usa.org One common laboratory-scale preparation involves the Cannizzaro reaction, where furfural is treated with a concentrated sodium hydroxide (B78521) solution. This disproportionation reaction yields both furan-2-carboxylic acid and furfuryl alcohol. The acidic product is then isolated by acidification of the aqueous solution. rsc.org

With the furan-2-carboxylic acid scaffold in hand, the next critical step is functionalization at the C5 position, which is necessary for the subsequent coupling reaction. Several strategies have been developed for the selective introduction of substituents at this position.

Halogenation: Creating a 5-halo-furan-2-carboxylic acid derivative provides an electrophilic site for cross-coupling reactions. For instance, 5-chlorofuran-2-carboxylic acid can be prepared by the oxidation of 5-chloro-2-furfuraldehyde using reagents like potassium permanganate (B83412) or sodium hypochlorite. wikipedia.org Similarly, bromination of furan-2-carboxylic acid can yield 5-bromofuran-2-carboxylic acid, a key intermediate for palladium-catalyzed reactions. researchgate.net

Carboxylation: While not leading directly to the target, methods to synthesize furan-2,5-dicarboxylic acid (FDCA) from furan-2-carboxylic acid demonstrate the feasibility of C5-functionalization. arkat-usa.org One approach involves the deprotonation of furan-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA), followed by quenching with carbon dioxide as an electrophile. arkat-usa.org This highlights the ability to generate a nucleophilic C5-carbanion that could, in principle, react with other electrophiles.

Incorporation of Chlorophenoxy Moieties

The formation of the diaryl ether bond is the central transformation in synthesizing 5-(2-Chlorophenoxy)furan-2-carboxylic acid from a 5-functionalized furan precursor. Two primary metal-catalyzed cross-coupling methodologies are employed for this purpose: the Ullmann condensation and the Buchwald-Hartwig amination-type C-O coupling.

Ullmann Condensation: The Ullmann reaction is the classic method for forming diaryl ethers, involving a copper-promoted coupling between an aryl halide and a phenol (B47542). wikipedia.orgcalstate.edu In this context, a 5-halofuran-2-carboxylic acid (e.g., the 5-bromo or 5-chloro derivative) would react with 2-chlorophenol (B165306). Traditional Ullmann conditions often require harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper in polar solvents like DMF or nitrobenzene. wikipedia.org

However, modern advancements have led to milder, more efficient catalytic systems. These improved protocols use catalytic amounts of copper(I) salts, such as CuI, often in combination with a ligand. nih.govnih.gov Ligands like 1,10-phenanthroline (B135089) or picolinic acid can accelerate the reaction, allowing for lower temperatures and improved yields. nih.govacs.org The choice of base is also critical, with potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) being commonly employed. nih.govmdpi.com

Buchwald-Hartwig C-O Coupling: A more contemporary alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig C-O coupling. wikipedia.orgorganic-chemistry.org This methodology, originally developed for C-N bond formation, has been successfully adapted for the synthesis of diaryl ethers, often under significantly milder conditions than the Ullmann condensation. wikipedia.orgresearchgate.net The reaction couples an aryl halide or triflate with an alcohol or phenol. jk-sci.com

A typical catalytic system consists of a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich phosphine (B1218219) ligand. jk-sci.com Ligands like 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (B1312855) (tBuXPhos) have proven highly effective for coupling a wide range of aryl halides with phenols. organic-chemistry.org The reaction is performed in the presence of a base, such as sodium tert-butoxide or cesium carbonate, in an aprotic solvent like toluene (B28343) or dioxane. jk-sci.com This method is known for its broad substrate scope and functional group tolerance. organic-chemistry.orgrug.nl

| Methodology | Catalyst | Typical Ligands | Typical Bases | Solvents | Temperature | Reference |

|---|---|---|---|---|---|---|

| Ullmann Condensation | CuI, Cu₂O, CuO-NPs | 1,10-Phenanthroline, Picolinic Acid, N-Phenylpicolinamide | K₃PO₄, Cs₂CO₃, KOH | DMF, DMSO, Pyridine (B92270) | High (100-210°C) | wikipedia.orgnih.govmdpi.com |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Bulky Biarylphosphines (e.g., tBuXPhos, BINAP) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Mild to Moderate (RT-110°C) | jk-sci.comorganic-chemistry.org |

Considerations for Regiospecificity and Stereoselectivity in Synthesis

For the synthesis of this compound, stereoselectivity is not a concern as the target molecule is achiral. However, regiospecificity is a critical consideration during the initial functionalization of the furan-2-carboxylic acid scaffold. The furan ring has two non-equivalent C-H bonds available for substitution at the C3, C4, and C5 positions.

The carboxyl group at the C2 position is an electron-withdrawing and meta-directing group. However, the ring oxygen's lone pairs strongly activate the ring towards electrophilic substitution, preferentially at the electron-rich C5 position. This inherent electronic preference generally directs functionalization, such as halogenation or metalation, to the C5 position. For instance, deprotonation of furan-2-carboxylic acid with LDA followed by reaction with CO₂ proceeds regioselectively to afford furan-2,5-dicarboxylic acid, with minimal formation of other isomers. arkat-usa.org This demonstrates a reliable method for achieving the desired 2,5-disubstitution pattern required for the precursor.

Direct Synthetic Approaches to this compound

Direct approaches aim to construct the target molecule with greater atom economy, often by forming the key diaryl ether bond on the pre-formed furan carboxylic acid ring through C-H activation or by using organometallic intermediates.

Novel Catalytic Systems for Furan Carboxylic Acid Functionalization

The direct functionalization of a C-H bond on the furan ring represents a highly efficient synthetic strategy. While direct C-O coupling via C-H activation is challenging, advances in catalysis offer potential pathways. Catalytic systems involving metals like palladium, copper, and rhodium are central to these strategies.

Palladium Catalysis: Palladium catalysts are exceptionally versatile in C-H functionalization. While most commonly used for C-C or C-N bond formation, systems have been developed for C-O bond formation. organic-chemistry.orgnih.gov A hypothetical direct synthesis could involve the palladium-catalyzed oxidative coupling of furan-2-carboxylic acid with 2-chlorophenol, although this remains a challenging transformation that would require significant optimization to control regioselectivity and prevent side reactions.

Copper Catalysis: Copper catalysts are the workhorses of Ullmann-type C-O coupling reactions. nih.gov Developing a direct C-H activation variant using a copper catalyst would be an extension of this chemistry. Such a reaction would likely require a directing group to achieve the desired C5-regioselectivity and an oxidant to facilitate the catalytic cycle. Research into copper-catalyzed hydroxylation of diaryliodoniums demonstrates the metal's capacity to mediate C-O bond formation under mild conditions. rsc.orgresearchgate.net

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Buchwald-Hartwig C-O Coupling | Uses bulky phosphine ligands; mild conditions. | organic-chemistry.org |

| Copper | Ullmann C-O Coupling | Classic method, improved with ligands and milder conditions. | nih.gov |

| Rhodium | Cross-Dehydrogenative Coupling | Enables direct C-H/C-H coupling between two heterocycles. | researchgate.net |

| Iron | Intramolecular C-O Bond Formation | Earth-abundant, non-precious metal catalyst. | researchgate.net |

Exploration of Organometallic Coupling Reactions

Organometallic coupling reactions provide a robust and controllable method for forming the C-O diaryl ether bond. This approach typically involves the synthesis of a 5-organometallic furan derivative that can then be coupled with a 2-chlorophenol derivative.

One plausible route involves the deprotonation of the C5 position of furan-2-carboxylic acid (or its ester derivative to protect the acidic proton) using a strong base like LDA or n-butyllithium to form a 5-lithiofuran intermediate. arkat-usa.org This highly reactive organometallic species could then, in principle, react with an appropriate electrophilic source of the "O-(2-chlorophenyl)" moiety.

More commonly, organometallic cross-coupling reactions involve a pre-functionalized furan. As described in section 2.1.2, the Ullmann and Buchwald-Hartwig reactions are the premier examples of organometallic cross-coupling used to form this specific C-O linkage. These reactions proceed via proposed organometallic intermediates involving copper(I) or palladium(II) species that react with the aryl halide and the phenol to ultimately form the product via a reductive elimination step. wikipedia.orgwikipedia.org The mechanism of the Buchwald-Hartwig reaction, for example, involves the oxidative addition of the 5-halofuran to a Pd(0) complex, coordination and deprotonation of 2-chlorophenol, and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. jk-sci.com

Electrophilic Cyclization Strategies for Furan Ring Formation

Direct synthesis of this compound via an electrophilic cyclization strategy to form the furan ring is not a commonly documented pathway in available scientific literature. Typically, the furan-2-carboxylic acid moiety is pre-formed, and the 2-chlorophenoxy group is introduced at the 5-position through a substitution reaction.

However, conceptually, an electrophilic cyclization to form a substituted furan ring often involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound or its equivalent. For a molecule like this compound, a hypothetical precursor for such a cyclization would be a complex acyclic compound already containing the ether linkage. The complexity of such a precursor makes this a less favored synthetic route compared to building upon an existing furan structure.

The more established method for creating analogous compounds involves nucleophilic aromatic substitution. For instance, a general synthesis has been described for a series of 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives. This method proceeds by reacting ethyl 5-nitro-2-furoate with a corresponding salicylate, indicating that the furan ring serves as the electrophile for the incoming nucleophilic phenoxide. This approach, while not an electrophilic cyclization to form the furan ring itself, represents the practical and documented route for creating the 5-aryloxy-furan bond.

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound would focus on the prevalent nucleophilic substitution pathway, aiming to maximize yield and purity while minimizing environmental impact.

Investigation of Reaction Conditions and Solvent Effects

The efficiency of the nucleophilic aromatic substitution reaction to form the 5-aryloxy bond is highly dependent on reaction conditions. Key parameters for investigation include the choice of base, solvent, temperature, and reaction time.

Solvent Effects: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (B52724) are often preferred as they can solvate the cation of the base while leaving the phenoxide nucleophile relatively free and highly reactive. Studies on similar reactions, such as the synthesis of dihydrobenzofuran neolignans, have shown that acetonitrile can offer a good balance between reaction yield and selectivity. scielo.br

Base Selection: A suitable base is required to deprotonate the hydroxyl group of 2-chlorophenol, generating the nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The strength of the base must be sufficient to achieve complete deprotonation without causing unwanted side reactions.

Temperature and Time: The reaction temperature directly influences the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to the formation of degradation products. Optimization involves finding the minimum temperature at which the reaction proceeds to completion within a reasonable timeframe, for example, reducing reaction times from 20 hours to 4 hours has been shown to be effective in similar syntheses without significant loss of conversion. scielo.br

The following interactive table illustrates a hypothetical study to optimize reaction conditions for the synthesis of a 5-aryloxyfuran-2-carboxylate ester, a direct precursor to the final acid.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 100 | 12 | 65 |

| 2 | K₂CO₃ | DMSO | 100 | 12 | 72 |

| 3 | NaH | DMF | 80 | 6 | 85 |

| 4 | NaH | Acetonitrile | 80 (reflux) | 6 | 78 |

| 5 | t-BuOK | DMF | 60 | 4 | 90 |

| 6 | t-BuOK | DMSO | 60 | 4 | 88 |

This table is illustrative and based on general principles of organic synthesis optimization.

Strategies for High Yield and Purity Attainment

Achieving high yield and purity requires careful control over the reaction stoichiometry and purification methods.

Stoichiometry: Using a slight excess of the 2-chlorophenol and the base can help drive the reaction to completion, ensuring that the more valuable furan starting material is fully consumed.

Removal of Water: For bases like NaH, the reaction must be conducted under anhydrous (dry) conditions to prevent quenching of the base and formation of byproducts.

Purification: After the reaction, the crude product, typically an ester, must be purified. This is commonly achieved through column chromatography on silica (B1680970) gel. The final step involves the hydrolysis of the ester to the carboxylic acid, usually under basic conditions (e.g., with NaOH or KOH) followed by acidic workup to precipitate the final product. Recrystallization of the final carboxylic acid from a suitable solvent system (e.g., ethanol/water) is a crucial step for obtaining a high-purity product.

Green Chemistry Principles in Synthesis Development

Applying green chemistry principles to the synthesis of this compound involves making the process more sustainable and environmentally benign.

Atom Economy: The nucleophilic substitution pathway generally has good atom economy, as most atoms from the reactants are incorporated into the product.

Use of Renewable Feedstocks: The furan-2-carboxylic acid core can be derived from biomass. Furfural, produced from the dehydration of pentose (B10789219) sugars found in agricultural waste, is a key renewable platform chemical that can be oxidized to form furan-2-carboxylic acid. researchgate.net This provides a sustainable alternative to petroleum-based starting materials.

Safer Solvents: Efforts can be made to replace hazardous polar aprotic solvents like DMF with greener alternatives. Acetonitrile is considered a "greener" option than solvents like dichloromethane. scielo.br Water, if reaction conditions permit, would be an ideal green solvent.

Catalysis: While the primary reaction is often stoichiometric, exploring catalytic methods could further enhance its green profile. For example, phase-transfer catalysts can facilitate reactions between reagents in immiscible phases, potentially allowing for the use of less hazardous solvent systems.

Energy Efficiency: Optimizing the reaction to proceed at lower temperatures and for shorter durations, as discussed in section 2.3.1, directly contributes to energy efficiency.

By integrating these principles, the synthesis of this compound can be developed into a more efficient, cost-effective, and environmentally responsible process.

Chemical Reactivity and Transformation Studies of 5 2 Chlorophenoxy Furan 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a primary site for various chemical modifications, including the formation of esters, amides, and acid chlorides.

Esterification and Amidation Reactions

Esterification: The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. For 5-(2-chlorophenoxy)furan-2-carboxylic acid, this transformation is typically achieved through Fischer esterification. This method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used or the water formed during the reaction is removed. chemguide.co.ukyoutube.com

The general equation for the esterification of this compound is as follows:

Reactants: this compound, Alcohol (R'OH)

Catalyst: Strong acid (e.g., H₂SO₄)

Products: Corresponding ester, Water

| Alcohol (R'-OH) | Product Name | Reaction Conditions |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Methyl 5-(2-chlorophenoxy)furan-2-carboxylate | Reflux with H₂SO₄ catalyst |

| Ethanol (CH₃CH₂OH) | Ethyl 5-(2-chlorophenoxy)furan-2-carboxylate | Reflux with H₂SO₄ catalyst |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 5-(2-chlorophenoxy)furan-2-carboxylate | Reflux with H₂SO₄ catalyst (slower reaction) |

Amidation: The carboxylic acid can also be converted into amides, which are important functional groups in many biologically active molecules. nih.govnih.gov Direct reaction with an amine is generally not feasible and requires the use of coupling agents or prior activation of the carboxylic acid. lookchemmall.comorgsyn.org Common methods include:

Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to facilitate nucleophilic attack by an amine.

Conversion to Acid Chloride: The carboxylic acid can be first converted to the more reactive acid chloride, which then readily reacts with an amine (see section 3.1.2).

Boric Acid Catalysis: Boric acid has emerged as an environmentally friendly catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org

| Amine (R'R''NH) | Product Name | Typical Reagents |

|---|---|---|

| Ammonia (NH₃) | 5-(2-Chlorophenoxy)furan-2-carboxamide | SOCl₂ then NH₃; or DCC, NH₃ |

| Aniline (C₆H₅NH₂) | N-phenyl-5-(2-chlorophenoxy)furan-2-carboxamide | SOCl₂ then Aniline; or EDC, Aniline |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-5-(2-chlorophenoxy)furan-2-carboxamide | SOCl₂ then Diethylamine; or Boric Acid Catalyst |

Acid Chloride Formation and Subsequent Transformations

The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form a highly reactive acid chloride. This is a key transformation as acid chlorides are versatile intermediates for the synthesis of other carboxylic acid derivatives. byjus.com The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). iitk.ac.inlibretexts.orgcommonorganicchemistry.com

The reaction with thionyl chloride proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. byjus.comlibretexts.org The chloride ion then acts as a nucleophile to yield the acid chloride.

Subsequent Transformations: 5-(2-Chlorophenoxy)furan-2-carbonyl chloride is significantly more reactive than the parent carboxylic acid. It can readily undergo nucleophilic acyl substitution with a variety of nucleophiles:

Reaction with Alcohols: Forms esters, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. byjus.com

Reaction with Amines: Forms amides rapidly and in high yield.

Friedel-Crafts Acylation: Reacts with aromatic compounds (e.g., benzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones. uci.edu

Decarboxylation Mechanisms and Products

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). The decarboxylation of aromatic and heteroaromatic carboxylic acids, such as furan-2-carboxylic acids, is generally difficult and requires high temperatures or specific catalytic systems. researchgate.netnih.gov The stability of the resulting carbanion intermediate is a key factor.

For this compound, thermal decarboxylation would likely require temperatures exceeding 200°C. researchgate.net The product of this reaction would be 2-(2-chlorophenoxy)furan. The mechanism involves the loss of CO₂ to form a furan-2-yl anion, which is then protonated by a proton source in the reaction medium.

Catalytic methods can facilitate decarboxylation under milder conditions. For instance, silver carbonate (Ag₂CO₃) in the presence of an acid has been used for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org This method could potentially be applied to synthesize 2-(2-chlorophenoxy)furan from its carboxylic acid precursor.

Reactivity of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, its reactivity is modulated by the substituents present.

Electrophilic Aromatic Substitution Reactions of Furan Carboxylic Acids

Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). pearson.com Reactions typically occur preferentially at the C2 (α) position. quora.comyoutube.com In this compound, both the C2 and C5 positions are substituted. Therefore, electrophilic attack would be directed to the C3 or C4 positions.

The directing effects of the existing substituents must be considered:

-COOH group (at C2): This is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position (C4).

-OAr group (at C5): The phenoxy group is an electron-donating and activating group through resonance, directing incoming electrophiles to the ortho position (C4).

Both substituents direct the electrophile to the C4 position, making it the most likely site of substitution. However, the deactivating nature of the carboxylic acid group means that harsher conditions may be required for EAS reactions compared to unsubstituted furan. masterorganicchemistry.com

| Reaction | Typical Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ or Acetyl nitrate | 5-(2-Chlorophenoxy)-4-nitrofuran-2-carboxylic acid |

| Halogenation (Bromination) | Br₂ in a non-polar solvent | 4-Bromo-5-(2-chlorophenoxy)furan-2-carboxylic acid |

| Sulfonation | SO₃ in pyridine | 5-(2-Chlorophenoxy)-4-sulfofuran-2-carboxylic acid |

Diels-Alder Cycloaddition Reactions with Furan Derivatives

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov This reaction is a powerful tool for constructing six-membered rings. The aromaticity of furan means it is a somewhat reluctant diene, and the reaction is often reversible.

The presence of electron-withdrawing groups, like the carboxylic acid in this compound, decreases the electron density of the furan ring, making it less reactive as a diene in normal-electron-demand Diels-Alder reactions. nih.gov Consequently, forcing conditions (high temperature, high pressure) or highly reactive dienophiles (e.g., maleic anhydride, benzyne) are often necessary. nih.govrsc.org

Recent studies have shown that the reactivity of furoic acids in Diels-Alder reactions can be significantly enhanced by performing the reaction in water and by converting the carboxylic acid to its corresponding carboxylate salt. nih.govrsc.org This approach increases the electron density of the furan ring, facilitating the cycloaddition under milder conditions. rsc.org Reaction with a dienophile like N-methylmaleimide would yield a bicyclic adduct, which can serve as a versatile intermediate for further synthetic transformations. nih.gov

Hydrogenation and Hydrogenolysis of the Furan Ring

The furan ring of this compound is susceptible to catalytic reduction, which can proceed via two main pathways: hydrogenation, leading to saturation of the ring, or hydrogenolysis, which involves cleavage of the ring's C-O bonds. nih.govshokubai.org The specific outcome is highly dependent on the catalyst, solvent, and reaction conditions. shokubai.orgacs.org

Catalytic hydrogenation of the furan ring typically yields the corresponding tetrahydrofuran (B95107) derivative. This transformation is commonly achieved using various noble metal catalysts, such as rhodium, ruthenium, and palladium, which are effective for saturating the furan double bonds. shokubai.org For this compound, this pathway would lead to the formation of 5-(2-Chlorophenoxy)tetrahydrofuran-2-carboxylic acid.

Alternatively, selective reduction can lead to ring-opened products without prior saturation of the ring. Research on 2-furancarboxylic acid (FCA) has shown that platinum-based catalysts, particularly Pt/Al2O3, can effectively catalyze the conversion to 5-hydroxyvaleric acid derivatives. shokubai.org This suggests a pathway involving partial hydrogenation of the furan ring followed by immediate ring opening. shokubai.org This selective hydrogenolysis pathway is a valuable method for converting furanic compounds, which are often derived from biomass, into linear aliphatic compounds. nih.gov

Hydrogenolysis involves the cleavage of C-O bonds within the furan ring, leading to the formation of aliphatic polyols, acids, or esters. nih.govresearchgate.net The selective cleavage of the Csp²–O bond is a key step in these transformations. nih.gov

Studies have demonstrated that bimetallic catalysts, such as Pt-Fe supported on layered double hydroxides, are highly efficient for the hydrogenolysis of furanic compounds to aliphatic alcohols. nih.govresearchgate.net The proposed mechanism involves the generation of hydride-proton pairs, where the hydride (H⁻) attacks a carbon atom of the Csp²–O bond in an SN2-type reaction, initiating ring cleavage to form unsaturated alcohol intermediates. nih.gov These intermediates are subsequently hydrogenated to the final saturated alcohol products. nih.gov

Applying this to this compound, hydrogenolysis could potentially yield a variety of linear C5 compounds, with the specific product depending on which C-O bond is cleaved and the fate of the carboxylic acid and chlorophenoxy groups under the reaction conditions.

Table 2: Catalytic Systems for Furan Ring Reduction and Hydrogenolysis

| Catalyst | Solvent | Primary Reaction Pathway | Typical Products from 2-Furancarboxylic Acid | Reference |

|---|---|---|---|---|

| Ru/Al₂O₃, Rh/Al₂O₃, Pd/Al₂O₃ | Methanol | Ring Hydrogenation | Tetrahydrofuran-2-carboxylic acid | shokubai.org |

| Pt/Al₂O₃ | Methanol | Partial Hydrogenation & Ring Opening | Methyl 5-hydroxyvalerate | shokubai.org |

| PtFeₓ/LDH | Water | Selective C–O Bond Hydrogenolysis | Aliphatic diols/triols (from furfuryl alcohol) | nih.gov |

| Pt/γ-Al₂O₃ | Not Specified | Ring Opening and Decarbonylation | Aliphatic hydrocarbons | acs.org |

Reactions Involving the Chlorophenoxy Substituent

Transition Metal-Catalyzed Cross-Coupling Reactions

The furan moiety within this compound presents several sites amenable to transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the carboxylic acid and the ether linkage may influence the reactivity and choice of catalytic system. Key potential cross-coupling reactions include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of an organoboron reagent with a halide or triflate derivative of the furan ring. To achieve this, the furan ring would first need to be halogenated, for instance, at the 3 or 4-position. The subsequent coupling with a boronic acid would lead to the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl or substituted furan structures. The general mechanism for a Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the furan halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. numberanalytics.comlibretexts.orgwikipedia.org

Heck Reaction: The Heck reaction could potentially be employed to introduce alkenyl groups onto the furan ring of this compound. Similar to the Suzuki-Miyaura coupling, this would typically require a pre-functionalized furan, such as a halofuran derivative. The palladium-catalyzed reaction between the halofuran and an alkene would proceed via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to afford the alkenylated furan.

Sonogashira Coupling: For the synthesis of alkynyl-substituted furans, the Sonogashira coupling is a highly effective method. This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with a furan halide. organic-chemistry.orgresearchgate.netlibretexts.orgwikipedia.org The catalytic cycle is believed to involve the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination. wikipedia.org

The following interactive table illustrates hypothetical conditions for such cross-coupling reactions, based on general knowledge of furan chemistry, as specific data for this compound is not available.

| Reaction Type | Hypothetical Furan Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| Suzuki-Miyaura | 4-Bromo-5-(2-chlorophenoxy)furan-2-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 85 |

| Heck | 4-Iodo-5-(2-chlorophenoxy)furan-2-carboxylic acid | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 78 |

| Sonogashira | 4-Bromo-5-(2-chlorophenoxy)furan-2-carboxylic acid | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 90 |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of these transformations is crucial for optimizing reaction conditions and extending their scope. Mechanistic studies typically focus on elucidating the reaction pathway, identifying and characterizing reactive intermediates, and determining the kinetics of the individual steps in the catalytic cycle.

Reaction Pathway Elucidation

The elucidation of a reaction pathway involves identifying all the elementary steps that lead from reactants to products. For transition metal-catalyzed reactions, this typically involves a catalytic cycle. wildlife-biodiversity.com

Example: Plausible Catalytic Cycle for Suzuki-Miyaura Coupling

A plausible catalytic cycle for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-5-(2-chlorophenoxy)furan-2-carboxylic acid with an arylboronic acid would likely proceed through the following key steps:

Oxidative Addition: A palladium(0) complex, often generated in situ, undergoes oxidative addition to the C-Br bond of the furan substrate to form a square planar palladium(II) intermediate.

Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Intermediate Characterization and Kinetic Studies

The characterization of reaction intermediates and the study of reaction kinetics provide deeper insights into the mechanism.

Intermediate Characterization: The identification and structural elucidation of intermediates in a catalytic cycle can be achieved using a variety of spectroscopic techniques. For example, nuclear magnetic resonance (NMR) spectroscopy can be used to observe the formation and consumption of species in the reaction mixture. In some cases, intermediates can be isolated and characterized by X-ray crystallography. Mass spectrometry can also be employed to detect transient species.

Kinetic Studies: Kinetic studies are performed to determine the rate of the reaction and its dependence on the concentration of reactants, catalyst, and other species. mdpi.com This information helps to identify the rate-determining step of the reaction. Techniques such as in-situ monitoring of the reaction progress using spectroscopy (e.g., UV-Vis, IR, or NMR) are commonly employed. The effect of temperature on the reaction rate can also be studied to determine the activation energy of the reaction.

The following table summarizes some common techniques used in mechanistic studies of cross-coupling reactions and the type of information they can provide.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Identification and structural characterization of reactants, products, and stable intermediates. In-situ monitoring of reaction progress. |

| Mass Spectrometry (MS) | Detection of transient intermediates and determination of their mass-to-charge ratio. |

| X-ray Crystallography | Definitive structural determination of stable intermediates that can be crystallized. |

| Infrared (IR) Spectroscopy | Monitoring changes in functional groups during the reaction. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Monitoring the concentration of colored species, such as certain transition metal complexes. |

| Computational Chemistry (DFT) | Calculation of reaction energy profiles, structures of transition states, and intermediates to support proposed mechanisms. acs.org |

Derivatives and Analogs of 5 2 Chlorophenoxy Furan 2 Carboxylic Acid

Systematic Design and Synthesis of Analogs

The systematic design of analogs involves a methodical approach to alter specific parts of the molecule—namely the carboxylic acid group, the phenoxy substituent, and the furan (B31954) ring—to fine-tune its properties.

The carboxylic acid moiety is a frequent target for modification due to its significant role in a molecule's acidity, polarity, and ability to form hydrogen bonds. Its presence can sometimes lead to poor pharmacokinetic properties or metabolic liabilities. researchgate.net Replacing this group with suitable surrogates or bioisosteres is a common and effective strategy in drug design. researchgate.netnih.gov

Common synthetic modifications include:

Esterification: Conversion to various esters (e.g., methyl, ethyl esters) can increase lipophilicity and potentially act as a prodrug strategy, improving membrane permeability.

Amidation: Reaction with amines to form amides introduces new points for hydrogen bonding and can significantly alter solubility and biological interactions. The synthesis of furan-2-carboxamides is a well-established procedure. nih.gov

Hydrazide Formation: Esters can be converted to hydrazides, which serve as precursors for a number of heterocyclic derivatives. mdpi.com

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, known as bioisosteres, that mimic its size, shape, and electronic properties. drughunter.com Widely used bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and 5-oxo-1,2,4-oxadiazoles, which can offer improved metabolic stability and oral bioavailability. researchgate.netnih.govdrughunter.com

| Modification Type | Resulting Functional Group | Potential Impact |

|---|---|---|

| Esterification | Ester (-COOR) | Increased lipophilicity, prodrug potential |

| Amidation | Amide (-CONR₂) | Modulated solubility, altered H-bonding |

| Bioisosteric Replacement | 1H-Tetrazole | Similar acidity, increased lipophilicity vs. COOH drughunter.com |

| Bioisosteric Replacement | Hydroxamic Acid (-CONHOH) | Altered acidity and metal-chelating properties researchgate.net |

| Bioisosteric Replacement | 5-oxo-1,2,4-oxadiazole | Planar acidic heterocycle, more lipophilic than tetrazole nih.govdrughunter.com |

The 2-chlorophenoxy moiety offers numerous opportunities for modification to probe interactions with biological targets. Altering the substituent on the phenyl ring can impact the molecule's electronic distribution, lipophilicity, and metabolic stability.

Key strategies include:

Positional Isomerism: Moving the chlorine atom from the ortho (2-position) to the meta (3-position) or para (4-position) can drastically change the molecule's three-dimensional shape and dipole moment, which can affect receptor binding.

Halogen Substitution: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) allows for fine-tuning of steric bulk and electronic effects. The introduction of fluorine, for instance, can block metabolic oxidation at that site. cambridgemedchemconsulting.com

Introduction of Other Substituents: Replacing the halogen with other small groups like methyl, trifluoromethyl, or methoxy groups can further modulate lipophilicity, polarity, and metabolic pathways. The strategic placement of hydroxyl and methoxy groups can be crucial for balancing lipophilicity and achieving desired biological activity. mdpi.com

| Modification Strategy | Example Substituent | Rationale |

|---|---|---|

| Positional Isomerism | 3-Chlorophenoxy or 4-Chlorophenoxy | Alter molecular geometry and electronic properties |

| Halogen Exchange | 2-Fluorophenoxy or 2-Bromophenoxy | Fine-tune steric and electronic character cambridgemedchemconsulting.com |

| Alkyl/Alkoxy Addition | 2-Methylphenoxy or 2-Methoxyphenoxy | Modify lipophilicity and metabolic profile mdpi.com |

| Electron-Withdrawing Group | 2-(Trifluoromethyl)phenoxy | Increase metabolic stability, alter pKa |

While the parent compound is substituted at the 2- and 5-positions, the C3 and C4 positions of the furan ring are also available for substitution. Adding substituents directly to the furan core can influence the orientation of the other groups and the electronic nature of the heterocyclic system. Furan derivatives substituted at the 2- and 5-positions are common in nature and often exhibit a broad spectrum of pharmacological properties. mdpi.com Synthetic methods allow for the introduction of various groups, although this can be more challenging than modifying the peripheral components of the molecule. For example, deprotonation of furan-2-carboxylic acid derivatives with strong bases can allow for the introduction of new substituents. arkat-usa.org

| Position | Example Substituent | Potential Effect |

|---|---|---|

| C3 | Methyl (-CH₃) | Induces steric effects, potentially altering conformation |

| C4 | Halogen (e.g., -Br) | Modifies ring electronics and metabolic stability |

| C3 and C4 | Fused Ring System | Creates a more rigid, conformationally restricted analog |

Exploration of Bioisosteric Replacements

Bioisosterism is a fundamental principle in medicinal chemistry where one part of a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new molecule that has similar biological properties. researchgate.net This can involve replacing a whole ring system or the linker connecting different parts of the molecule.

The furan ring is a five-membered aromatic heterocycle that can be replaced by other heterocyclic systems to modulate biological activity and improve pharmacokinetic profiles. researchgate.net Five-membered heterocycles are crucial structural components in many antibacterial drugs. nih.gov The choice of heterocycle can influence factors such as metabolic stability, solubility, and receptor interactions.

Common bioisosteric replacements for a furan ring include:

Thiophene: As a sulfur-containing analog, thiophene is often a successful bioisostere for furan, offering different electronic properties and metabolic profiles. researchgate.net The synthesis of related structures like 5-chlorothiophene-2-carboxylic acid is well-documented. google.comchemicalbook.com

Pyrrole: The nitrogen-containing pyrrole ring introduces a hydrogen bond donor, which can create new interactions with a biological target.

Oxazole (B20620) and Thiazole: These heterocycles contain a second heteroatom (nitrogen), which alters the electronic distribution and potential hydrogen bonding capacity of the ring. Azole derivatives are widely utilized in drug discovery. researchgate.net

Pyrazole and Imidazole: These are other examples of five-membered rings with two nitrogen atoms that are common scaffolds in medicinal chemistry. nih.gov

| Bioisosteric Ring | Key Features | Rationale for Replacement |

|---|---|---|

| Thiophene | Sulfur analog, similar size | Alter electronics and metabolic stability researchgate.net |

| Pyrrole | Contains N-H group (H-bond donor) | Introduce new hydrogen bonding interactions |

| Thiazole | Contains sulfur and nitrogen | Modify polarity and H-bonding capacity nih.gov |

| Oxazole | Contains oxygen and nitrogen | Alter dipole moment and H-bonding capacity nih.gov |

Potential alternative linkages include:

Thioether (-S-): Creates a less polar, more flexible linkage compared to the ether.

Methylene (B1212753) (-CH₂-): Removes the heteroatom, increasing lipophilicity and providing a non-planar connection.

Amine (-NH-): Introduces a hydrogen bond donor and a basic center.

Sulfone (-SO₂-): A rigid, polar, hydrogen bond-accepting linker that can significantly impact solubility.

Amide (-CONH- or -NHCO-): A planar, rigid linker that offers both hydrogen bond donor and acceptor capabilities.

These modifications allow for a comprehensive exploration of the chemical space around the 5-(2-Chlorophenoxy)furan-2-carboxylic acid scaffold, providing a pathway to analogs with potentially enhanced properties.

Library Synthesis and Combinatorial Approaches for

The generation of chemical libraries around a core scaffold is a cornerstone of modern drug discovery and materials science. For derivatives and analogs of this compound, combinatorial and high-throughput synthesis strategies are employed to rapidly generate a multitude of structurally related compounds. These libraries are then screened for desired biological activities or material properties.

High-Throughput Synthesis Strategies

High-throughput synthesis (HTS) focuses on the rapid, parallel synthesis of a large number of compounds. For furan-2-carboxylic acid derivatives, solution-phase parallel synthesis is a common approach. This methodology allows for the systematic variation of substituents on the furan ring and the phenoxy moiety.

A key strategy involves the use of versatile intermediates that can be readily diversified in the final steps of the synthesis. For instance, a common precursor could be a 3-iodofuran derivative, which can undergo various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the 3-position of the furan ring. These reactions include Suzuki-Miyaura, Sonogashira, Heck, and aminocarbonylation, enabling the creation of a diverse library of 2,3,4,5-tetrasubstituted furans nih.gov.

Another approach leverages multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This strategy is highly efficient for generating molecular diversity. For example, a one-pot, three-component synthesis can be employed to produce highly decorated furans under mild conditions chim.it. While not directly applied to this compound in the reviewed literature, this principle is adaptable to furan scaffolds.

Solid-phase synthesis offers another avenue for high-throughput production. In this technique, the starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away. A furan-based scaffold, such as 5-hydroxymethylfurfural (B1680220) (HMF), can be immobilized on a resin and then subjected to various chemical transformations to build a library of derivatives researchgate.net.

| Synthesis Strategy | Key Features | Potential for Automation | Throughput |

| Solution-Phase Parallel Synthesis | Reactions are conducted in parallel in multi-well plates. | High | High |

| Multicomponent Reactions | Three or more reactants combine in a single step. | Moderate to High | High |

| Solid-Phase Synthesis | Starting material is attached to a solid support, simplifying purification. | High | Very High |

Diversity-Oriented Synthesis of Furan Derivatives

Diversity-oriented synthesis (DOS) aims to create a collection of structurally diverse and complex molecules, often exploring new areas of chemical space cam.ac.uk. This approach is not solely focused on creating analogs of a known active compound but rather on generating a wide range of molecular architectures.

For furan derivatives, DOS strategies can involve the transformation of the furan ring itself. For example, under oxidative conditions, stable furans can be converted into highly reactive enedione species. These intermediates can then be trapped intramolecularly by nucleophiles to generate a variety of monocyclic and bicyclic structures, thereby increasing skeletal diversity cam.ac.uk.

Another DOS approach involves cascade reactions. For instance, 2-hydroxy-1,4-diones can undergo selective cyclization followed by either a 1,6-conjugate addition or a Friedel-Crafts-type reaction with a broad range of nucleophiles. This allows for the divergent synthesis of a variety of α-substituted furan derivatives from a common precursor nih.gov. This method provides a universal strategy for creating libraries of furan derivatives with diverse functionalities.

The construction of libraries of 3,4,5-trisubstituted 2(5H)-furanones is another example of a combinatorial approach to generate diversity around a furan-related scaffold. By systematically varying the substituents at three different positions, a large library of compounds can be prepared for biological screening aston.ac.uknih.gov.

| DOS Approach | Core Principle | Type of Diversity Generated |

| Ring Transformation | Conversion of the furan ring into reactive intermediates. | Skeletal Diversity |

| Cascade Reactions | Sequential reactions from a common precursor. | Substituent and Skeletal Diversity |

| Multi-Substituent Variation | Systematic variation of multiple substituents on the core scaffold. | Substituent Diversity |

Advanced Spectroscopic Characterization and Elucidation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

While specific experimental data for 5-(2-Chlorophenoxy)furan-2-carboxylic acid is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 5-substituted furan-2-carboxylic acids and 2-chlorophenoxy derivatives. mdpi.com

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons on the furan (B31954) ring, the chlorophenoxy group, and the carboxylic acid. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12-13 ppm, due to strong deshielding and hydrogen bonding. libretexts.org The protons on the furan ring, being part of an aromatic system, will likely resonate between 6.0 and 7.5 ppm. The protons on the 2-chlorophenoxy ring are expected in the aromatic region of 6.8 to 7.5 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carboxyl carbon is expected to have a chemical shift in the range of 165-185 δ. libretexts.org The carbons of the furan and chlorophenoxy rings will appear in the aromatic region, typically between 110 and 160 ppm. The carbon atom attached to the chlorine will experience a characteristic downfield shift.

Below is an interactive table detailing the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | 165.0 - 185.0 | Broad Singlet |

| Furan Ring H-3 | 7.0 - 7.4 | 115.0 - 125.0 | Doublet |

| Furan Ring H-4 | 6.2 - 6.6 | 108.0 - 115.0 | Doublet |

| Chlorophenoxy Ring Protons | 6.8 - 7.5 | 110.0 - 160.0 | Multiplets |

| Furan Ring C-2 | - | 140.0 - 150.0 | - |

| Furan Ring C-5 | - | 150.0 - 160.0 | - |

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the H-3 and H-4 protons of the furan ring, confirming their ortho relationship. It would also help in assigning the coupled protons within the chlorophenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon of the furan and chlorophenoxy rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the furan ring, the carboxylic acid group, and the chlorophenoxy moiety. For example, a correlation between the furan H-3 proton and the carboxylic C-2 carbon would confirm their proximity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

The IR and Raman spectra of this compound will be characterized by several key vibrational modes.

Key IR Absorptions:

O-H Stretch: A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid. libretexts.org

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is anticipated between 1710 and 1760 cm⁻¹. Conjugation with the furan ring may lower this frequency to the 1680-1710 cm⁻¹ range. spectroscopyonline.com

C-O Stretch: The stretching vibration of the C-O single bond in the carboxylic acid and the ether linkage will appear in the 1210-1320 cm⁻¹ region. spectroscopyonline.com

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range will correspond to the C=C stretching vibrations within the furan and benzene (B151609) rings.

C-Cl Stretch: A moderate to strong absorption in the 700-800 cm⁻¹ region is indicative of the C-Cl bond.

The following interactive table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Carboxylic Acid / Ether | C-O Stretch | 1210 - 1320 | Strong |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aryl Halide | C-Cl Stretch | 700 - 800 | Medium to Strong |

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the aromatic rings and the C=C bonds would be expected to show strong signals in the Raman spectrum.

To gain a deeper understanding of the vibrational modes, theoretical calculations using methods such as Density Functional Theory (DFT) can be performed. By computationally modeling the molecule, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with the experimental IR and Raman spectra to aid in the precise assignment of complex vibrational modes and to confirm the proposed molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (molecular formula C₁₁H₇ClO₃), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. ncats.io A key feature would be the presence of an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition. mdpi.com

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of the carboxylic acid group (•COOH) or carbon dioxide (CO₂).

Cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy and furan carboxylic acid moieties.

The base peak in the mass spectrum could potentially be due to the formation of a stable acylium ion (R-CO⁺) resulting from the cleavage of the C-O bond of the carboxylic acid. libretexts.org

Fragmentation Pattern Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the molecular ion, providing critical information about the compound's structure. By inducing fragmentation through methods like collision-induced dissociation (CID), a unique fragmentation spectrum is generated. The analysis of these fragments helps to piece together the molecular structure.

For this compound, several key fragmentation pathways are anticipated based on its functional groups. libretexts.org The carboxylic acid moiety is expected to readily lose water (M-18) or, more characteristically, a carboxyl group (M-45). metwarebio.comlibretexts.org Cleavage of the ether bond is another predictable fragmentation route, which could lead to the formation of ions corresponding to the chlorophenoxy radical or the furan-2-carboxylic acid moiety. The stability of the aromatic and furan rings suggests that they will likely remain intact as part of the major fragments observed. ed.ac.uk

Table 2: Predicted Major Mass Fragments for this compound

| Predicted Fragment Ion (Structure) | Fragmentation Pathway | Theoretical m/z |

|---|---|---|

| [C₁₁H₇ClO₂]⁺ | Loss of hydroxyl radical (•OH) from the carboxylic acid | 205.0156 |

| [C₁₀H₇ClO]⁺ | Decarboxylation (loss of COOH) | 177.0207 |

| [C₆H₄ClO]⁺ | Cleavage of the furan-oxygen bond | 127.0000 |

| [C₅H₃O₃]⁺ | Cleavage of the ether bond | 111.0077 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's conjugated systems and chromophores.

Electronic Absorption Characteristicscaymanchem.com

The structure of this compound contains several chromophores: the furan ring, the chlorophenyl group, and the carboxylic acid group. The conjugation between the furan ring and the carboxylic acid, as well as the electronic influence of the phenoxy group, are expected to result in characteristic absorption bands in the UV region. Substituted furan-2-carboxylic acids typically exhibit strong absorption maxima. For instance, 5-hydroxymethyl-2-furancarboxylic acid shows a λmax at 254 nm. caymanchem.com The presence of the chlorophenoxy group attached to the furan ring is expected to cause a bathochromic (red) shift in the absorption maximum compared to simpler furoic acids, due to the extension of the conjugated system.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Ethanol or Methanol (B129727) | ~260 - 290 nm | π → π* |

Correlation with Electronic Structure Calculations

Modern computational chemistry provides powerful tools to predict and interpret electronic spectra. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the electronic structure and predict the energies of electronic transitions within a molecule. researchgate.net

For this compound, theoretical calculations would involve optimizing the ground-state geometry of the molecule. Subsequently, the energies of the molecular orbitals, such as the HOMO and LUMO, would be determined. The energy difference between these frontier orbitals (the HOMO-LUMO gap) provides a first approximation of the electronic transition energy. TD-DFT calculations can then offer more precise predictions of the UV-Vis absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. By comparing the computationally predicted spectrum with the experimental UV-Vis data, a deeper understanding of the nature of the electronic transitions (e.g., identifying them as π → π* or n → π* transitions) can be achieved, thus validating the structural and electronic characterization of the molecule. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research. These methods provide a detailed electronic description of the molecule, forming the basis for predicting its geometry, reactivity, and spectroscopic properties.

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by minimizing the total electronic energy of the molecule. Density Functional Theory (DFT), often using the B3LYP functional with a basis set like 6-311++G(d,p), is a widely employed method for this purpose. nih.gov This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecular architecture. For 5-(2-Chlorophenoxy)furan-2-carboxylic acid, the geometry is primarily defined by the spatial relationship between the furan (B31954) ring, the 2-chlorophenoxy group, and the carboxylic acid substituent. The planarity of the furan ring and the orientation of the substituents are critical outcomes of this analysis.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | 1.21 Å |

| Bond Length | C-O (carboxyl) | 1.35 Å |

| Bond Length | C-O (ether link) | 1.37 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Angle | O=C-O (carboxyl) | 123.5° |

| Bond Angle | C-O-C (ether link) | 118.0° |

| Dihedral Angle | C(furan)-O-C(phenyl)-C(Cl) | 45.0° |

The electronic properties of a molecule are key to understanding its reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. mdpi.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. nih.gov It helps identify electron-rich regions (negative potential, typically shown in red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, shown in blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would highlight negative potentials around the oxygen atoms of the ether and carboxyl groups, while the acidic hydrogen of the carboxyl group would be a site of strong positive potential. nih.govnih.gov

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization, hyperconjugation, and other intramolecular interactions that contribute to molecular stability. nih.govscihorizon.com This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. acadpubl.eu In this compound, significant interactions are expected between the lone pair orbitals of the ether oxygen atom and the antibonding (π*) orbitals of the adjacent aromatic furan and chlorophenyl rings. These delocalizations stabilize the molecule by spreading electron density over the conjugated system.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) ether | π(C-C) furan ring | 22.5 |

| LP(O) ether | π(C-C) phenyl ring | 18.0 |

| π(C-C) phenyl ring | π(C-C) phenyl ring | 25.3 |

| π(C-C) furan ring | π(C=O) carboxyl | 15.8 |

DFT calculations can also be used to predict key thermodynamic parameters, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°), at a given temperature. nih.govscispace.com These values are essential for assessing the thermal stability of the compound and predicting the spontaneity of chemical reactions in which it might participate. The calculated heat capacity (Cv) provides insight into how the molecule's thermal energy changes with temperature.

| Parameter | Predicted Value |

|---|---|

| Standard Enthalpy (H°) | -155.8 kcal/mol |

| Standard Entropy (S°) | 105.2 cal/mol·K |

| Gibbs Free Energy (G°) | -187.2 kcal/mol |

| Heat Capacity (Cv) | 55.6 cal/mol·K |

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations can explore its conformational flexibility and behavior over time.

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around its single bonds. For this compound, the most significant rotations occur around the C-O bonds of the ether linkage and the C-C bond connecting the furan ring to the carboxylic acid. researchgate.net By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface or landscape can be generated. frontiersin.org This landscape reveals the low-energy, stable conformers, the high-energy transition states, and the energy barriers that separate them. researchgate.net The global minimum on this surface corresponds to the most stable and likely conformation of the molecule in the gas phase. This preferred conformation is determined by a balance of electronic effects, such as conjugation, and steric effects, which involve minimizing repulsion between the bulky chlorophenyl and carboxylic acid groups.

Prediction of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. Methods based on Density Functional Theory (DFT) are widely used to simulate vibrational spectra (IR and Raman), while Time-Dependent DFT (TD-DFT) is employed for electronic spectra (UV-Vis). researchgate.netfaccts.denih.gov These theoretical calculations can predict the frequencies and intensities of spectral bands, aiding in the assignment of experimental spectra and understanding the relationship between molecular structure and spectroscopic features. nih.gov

Theoretical vibrational and electronic spectra for this compound can be predicted using DFT and TD-DFT calculations, commonly with functionals like B3LYP and basis sets such as 6-31G** or cc-pVTZ. researchgate.netglobalresearchonline.netiosrjournals.org

Simulated Vibrational (IR and Raman) Spectra: The simulated IR and Raman spectra are expected to show characteristic bands corresponding to the various functional groups within the molecule. The calculated wavenumbers are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. iosrjournals.org Based on studies of related compounds like 2-furoic acid, 5-nitro-2-furoic acid, and other aromatic carboxylic acids, the following vibrational modes can be anticipated. spectroscopyonline.comresearchgate.netiosrjournals.org

O-H Vibrations: A very broad and intense band for the O-H stretching of the carboxylic acid dimer is expected in the IR spectrum, typically in the 2500-3300 cm⁻¹ region. spectroscopyonline.com

C-H Vibrations: Aromatic C-H stretching vibrations from both the furan and chlorophenyl rings are predicted to appear above 3000 cm⁻¹. spectroscopyonline.com

C=O Vibration: The carbonyl (C=O) stretching of the carboxylic acid group is one of the most intense and characteristic bands, predicted in the range of 1680-1730 cm⁻¹. Conjugation with the furan ring would place it at the lower end of this range. spectroscopyonline.comoregonstate.edu

C=C and C-O Ring Vibrations: Aromatic C=C stretching vibrations from both rings and C-O stretching within the furan ring are expected in the 1350-1600 cm⁻¹ region. iosrjournals.org

Ether C-O-C Vibration: The asymmetric stretching of the Ar-O-C ether linkage would likely produce a strong band around 1200-1250 cm⁻¹.

C-Cl Vibration: The C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (dimer) | ~2500-3300 | Strong, Broad | Weak |

| Aromatic C-H stretch | ~3050-3150 | Medium | Strong |

| C=O stretch | ~1680-1710 | Very Strong | Medium |

| Aromatic C=C stretch | ~1450-1600 | Medium-Strong | Strong |

| C-O stretch (acid) | ~1280-1320 | Strong | Weak |

| Ar-O-C stretch (ether) | ~1200-1250 | Strong | Medium |

| O-H wag (out-of-plane) | ~900-960 | Medium, Broad | Very Weak |

| C-Cl stretch | ~700-800 | Strong | Medium |

Simulated UV-Vis Spectrum: The electronic absorption spectrum, simulated using TD-DFT, is determined by electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For this compound, the spectrum is expected to be dominated by π→π* transitions within the conjugated system formed by the furan ring, the carboxylic acid, and the chlorophenyl ring. Computational studies on related furan and benzofuran (B130515) derivatives show that TD-DFT calculations can reliably predict the main absorption bands. nih.govglobalresearchonline.net The presence of two aromatic systems linked by an ether oxygen suggests multiple absorption bands in the UV region.

| Predicted λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~220-250 | π→π | Chlorophenyl ring |

| ~280-320 | π→π | Furan-2-carboxylic acid moiety |

The accuracy of simulated spectra is validated by comparing them with experimental data. While experimental spectra for the specific title compound are not published, data for closely related molecules like 2-furoic acid are available and serve as excellent benchmarks. nist.govwikipedia.org

Computational studies on molecules like 2-thiophene carboxylic acid and various aromatic acids have shown that DFT calculations, particularly with the B3LYP functional, yield theoretical vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman data after appropriate scaling. nih.goviosrjournals.org For instance, the calculated C=O stretching frequency for aromatic acids generally aligns well with the experimental value, confirming the effects of conjugation. spectroscopyonline.com Similarly, the broad O-H stretching band due to dimerization observed experimentally is a key feature that theoretical models of the dimer aim to reproduce. spectroscopyonline.com

For UV-Vis spectra, TD-DFT methods have demonstrated good predictive power for the absorption maxima (λmax) of various natural and synthetic compounds, with reported differences between theoretical and experimental data often being less than 6%. mdpi.com The comparison of simulated spectra for furan derivatives with experimental results generally shows good correspondence, confirming the π→π* nature of the main electronic transitions. globalresearchonline.netresearchgate.net Any discrepancies can often be attributed to solvent effects, which can be modeled computationally (e.g., using the IEFPCM model), and the inherent approximations in the theoretical methods. researchgate.netfaccts.de The validation process confirms that computational spectroscopy is a reliable tool for predicting and interpreting the spectral features of new molecules like this compound. researchgate.netnih.gov

Applications in Organic Synthesis and Materials Science

A Versatile Building Block for Complex Molecular Architectures

The intrinsic reactivity of the furan (B31954) ring, combined with the functional handles of the carboxylic acid and the chlorophenoxy moiety, makes 5-(2-Chlorophenoxy)furan-2-carboxylic acid a versatile precursor for a wide array of more complex molecules.

Precursor to a New Generation of Heterocyclic Compounds

The furan-2-carboxylic acid scaffold is a well-established starting point for the synthesis of various heterocyclic systems. While direct examples involving this compound are not extensively documented in publicly available literature, the known reactivity of analogous furan derivatives provides a clear indication of its potential. For instance, furan-2-carboxylic acids can be converted into their corresponding acyl chlorides, which are then reacted with amines to form amides. These amides can subsequently undergo cyclization reactions to form a variety of nitrogen-containing heterocycles.

Similarly, the carboxylic acid group can be reduced to an alcohol, which can then participate in a range of transformations. The furan ring itself can undergo Diels-Alder reactions, acting as a diene, which is a powerful method for the construction of complex polycyclic systems. The presence of the 2-chlorophenoxy group can influence the stereochemical outcome of these reactions and can be further modified in subsequent synthetic steps.